molecular formula C8H10N4O2 B14561684 1-Butyl-3-nitro-1H-pyrazole-4-carbonitrile CAS No. 61717-03-1

1-Butyl-3-nitro-1H-pyrazole-4-carbonitrile

Cat. No.: B14561684
CAS No.: 61717-03-1
M. Wt: 194.19 g/mol
InChI Key: MUCYHKZCPGVXAI-UHFFFAOYSA-N
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Description

1-Butyl-3-nitro-1H-pyrazole-4-carbonitrile is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are five-membered rings containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of a butyl group at the first position, a nitro group at the third position, and a carbonitrile group at the fourth position. The unique arrangement of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

1-Butyl-3-nitro-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine, sodium dodecyl benzene sulphonate, and various catalysts such as alumina-silica-supported manganese dioxide . Reaction conditions typically involve moderate temperatures and solvent-free environments to enhance efficiency and yield.

Major Products

The major products formed from these reactions include various substituted pyrazoles, pyrazolines, and other heterocyclic compounds with potential biological activities .

Scientific Research Applications

1-Butyl-3-nitro-1H-pyrazole-4-carbonitrile has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Butyl-3-nitro-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s ability to form hydrogen bonds and participate in electron transfer reactions also plays a crucial role in its activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-Butyl-3-nitro-1H-pyrazole-4-carbonitrile include:

Uniqueness

The uniqueness of this compound lies in its specific functional group arrangement, which imparts distinct chemical reactivity and biological activity. The presence of the butyl group enhances its lipophilicity, making it more suitable for certain applications compared to its analogs .

Properties

CAS No.

61717-03-1

Molecular Formula

C8H10N4O2

Molecular Weight

194.19 g/mol

IUPAC Name

1-butyl-3-nitropyrazole-4-carbonitrile

InChI

InChI=1S/C8H10N4O2/c1-2-3-4-11-6-7(5-9)8(10-11)12(13)14/h6H,2-4H2,1H3

InChI Key

MUCYHKZCPGVXAI-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C=C(C(=N1)[N+](=O)[O-])C#N

Origin of Product

United States

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